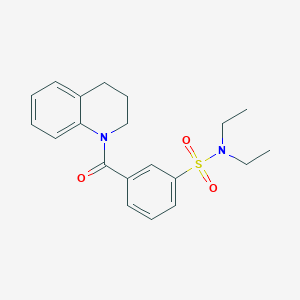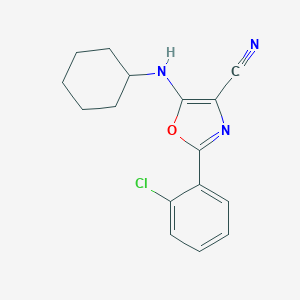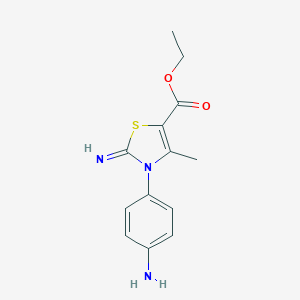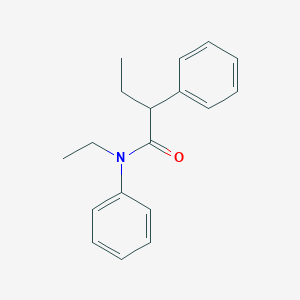
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine, also known as NTNH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several potential scientific research applications. One of the most promising applications is in the field of organic electronics. Researchers have found that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can be used as a dopant in organic semiconductors, which can improve their electrical conductivity. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not fully understood, but researchers have identified several potential pathways. One potential mechanism of action is through the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Another potential mechanism of action is through the inhibition of the MAP kinase signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for research. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. However, one limitation is that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not very water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Additionally, researchers could explore the use of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine in other applications, such as in the field of organic electronics. Finally, researchers could investigate ways to optimize the synthesis method to increase yield and purity.
Eigenschaften
Produktname |
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-nitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h5-6H,1-4,11H2 |
InChI-Schlüssel |
XLIJWXXMBCYZET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)




![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)


![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
